

Gypenoside XLIX: Application Notes and Protocols for Gene Expression Analysis

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Compound of Interest

Compound Name: Gypenoside XLIX

Cat. No.: B150187

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Introduction

Gypenoside XLIX, a dammarane-type glycoside isolated from *Gynostemma pentaphyllum*, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. These properties are largely attributed to its ability to modulate the expression of a wide array of genes involved in critical cellular processes. This document provides detailed application notes and experimental protocols for researchers investigating the effects of **Gypenoside XLIX** on gene expression.

Data Presentation: Summary of Gypenoside XLIX Effects on Gene Expression

The following tables summarize the observed changes in gene expression in response to **Gypenoside XLIX** treatment across various studies.

Table 1: Regulation of Gene Expression in Fatty Liver Cells by **Gypenoside XLIX**

Gene Category	Number of Genes	Regulation by Gypenoside XLIX	Associated Pathways	Reference
Differentially Expressed Genes (DEGs)	782	Normalization of expression	Glycerophospholipid metabolism, Bile secretion, Fatty acid degradation	[1] [2]
Highly Expressed in Fatty Liver	172	Down-regulation	-	[1] [2]
Under-expressed in Fatty Liver	610	Up-regulation	-	[1] [2]
Long non-coding RNAs (lncRNAs)	16	Up-regulation to normal levels	Potential regulation of NFKB2	[1] [2]

Table 2: Modulation of Inflammatory and Insulin Signaling Genes by **Gypenoside XLIX**

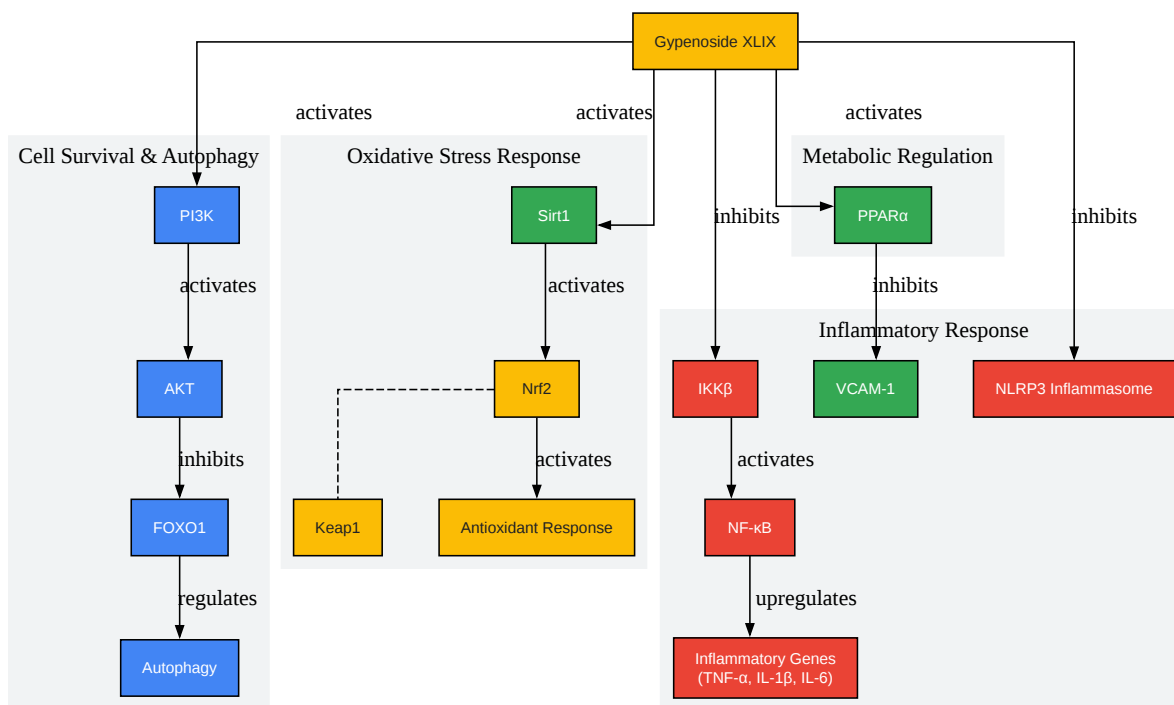
Gene/Protein	Model	Effect of Gypenoside XLIX	Signaling Pathway	Reference
TNF- α , IL-1 β , IL-6 (mRNA)	Lipid-infused rats (liver, muscle)	Inhibition of lipid-stimulated increase	IKK β /NF- κ B	[3]
VCAM-1 (promoter, mRNA, protein)	TNF- α -induced HUVECs	Inhibition of TNF- α -induced overexpression	PPAR- α	[4]
IRS1/PI3K/Akt	Lipid-infused rats (liver, muscle)	Attenuation of lipid-induced impairment	Insulin Signaling	[3]

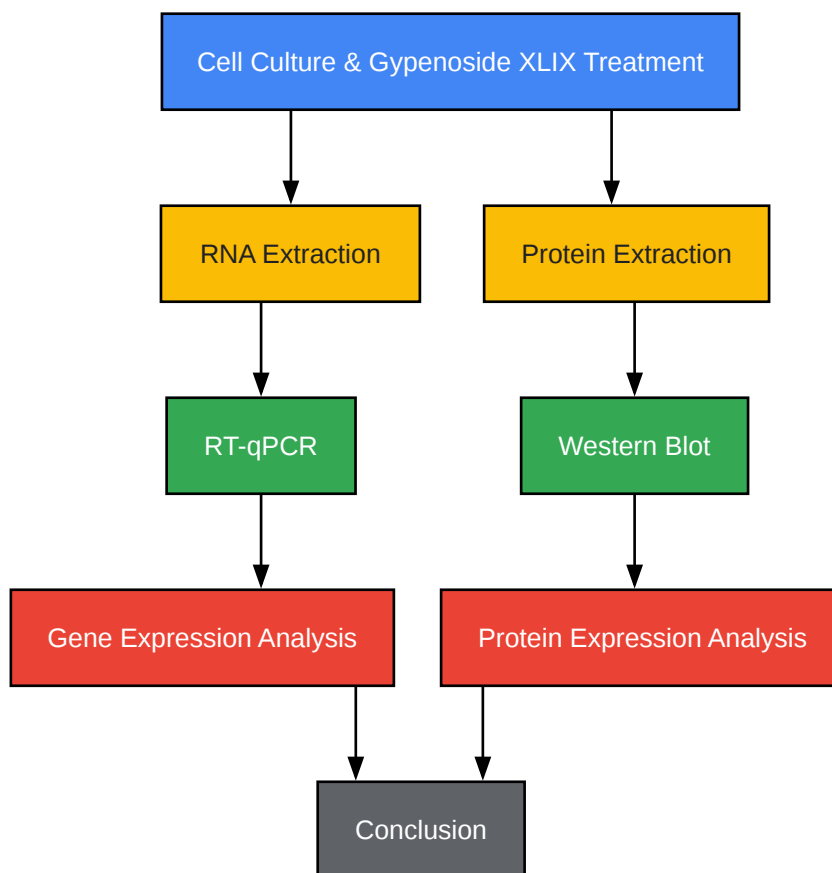
Table 3: Influence of **Gypenoside XLIX** on Apoptosis, Autophagy, and Oxidative Stress-Related Gene and Protein Expression

Gene/Protein	Model	Effect of Gypenoside XLIX	Signaling Pathway	Reference
PI3K, p-PI3K, Akt, p-Akt	OGD-induced neuronal cells, MCAO rats	Increased phosphorylation (activation)	PI3K/AKT/FOXO 1	[5][6]
FOXO1	OGD-induced neuronal cells, MCAO rats	Suppression	PI3K/AKT/FOXO 1	[5][6]
Beclin-1, LC3, PINK1, Parkin	OGD-induced neuronal cells	Increased expression	Autophagy	[5][6]
p62	OGD-induced neuronal cells	Reduced expression	Autophagy	[5]
Nrf2-Keap1 pathway components	Sepsis-induced intestinal injury model	Activation	Nrf2-Keap1	[7]
NLRP3 inflammasome components	Sepsis-induced intestinal injury model	Inhibition of activation	NF-κB	[7]
Sirt1/Nrf2 pathway components	Septic acute lung injury model	Activation	Sirt1/Nrf2	[8]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by **Gypenoside XLIX** and a general workflow for its analysis.





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